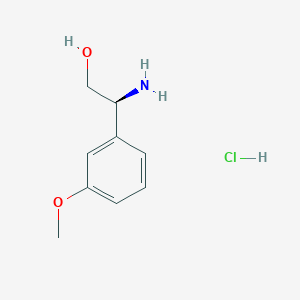
Nalpha-boc-nepsilon-tetradecanoyl-l-lysineboc-lys(myr)-oh
Vue d'ensemble
Description
Applications De Recherche Scientifique
HIV-Protease Inhibition
A study explored the use of Nalpha-isobutyl-Nalpha-arylsulfonamido-(Nepsilon acyl) lysine derivatives as HIV protease inhibitors. The research focused on optimizing the Nepsilon-acyl-phenyl spacer, finding compounds with sub-nanomolar potency on the purified enzyme (Stranix et al., 2003).
Creation of Bio-Inspired Hybrid Fibers
Research on poly(L-lysine)s substituted with Nepsilon tetrapeptide demonstrated applications in enzyme-mediated interpolymer cross-linking, leading to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).
Conversion in Maillard Reaction
Nepsilon-(carboxymethyl)lysine (CML) formation from Amadori compounds is significantly accelerated under alkaline conditions, as shown in studies using glycated human serum albumin and model compounds like Nalpha-t-butyloxycarbonyl-Nepsilon-fructoselysine (Boc-FL) (Nagai et al., 1998).
Applications in Enzyme Studies
A series of Nepsilon-poly-alpha-glutamyl and Nepsilon-polylysyl derivatives of Nalpha-pteroyllysine were tested as substrates and inhibitors for dihydrofolate reductase and thymidylate synthetase, showing variations in activity and substrate specificity (Plante et al., 1976).
DNA Cleavage and Interaction Studies
Nalpha,Nepsilon-di[N-(O,O-diisopropyl)phosphoryl-L-leucy]-L-lysyl-methyl ester and related compounds were found to efficiently cleave supercoiled DNA, indicating their potential for DNA interaction and cleavage studies (Feng et al., 2006).
Insulin Analog Synthesis
Studies involving the preparation and application of NalphaB1,Nepsilon29-Boc2-insulin demonstrated its potential in insulin analog synthesis and its activity in assays (Friesen et al., 1978).
Further HIV-Protease Inhibition Studies
Further research into lysine sulfonamide analogues showcased the synthesis and evaluation of Nepsilon-benzylic ureas as novel HIV protease inhibitors (Stranix et al., 2004).
Semisynthetic Insulin Analog Production
A novel semisynthetic route for insulin analogues was reported, modifying the amino-terminus of the A-chain, demonstrating potential in diabetes research (Dj & Offord, 1977).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-19-22(28)26-20-17-16-18-21(23(29)30)27-24(31)32-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZILJBTAXBKBI-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-boc-nepsilon-tetradecanoyl-l-lysineboc-lys(myr)-oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



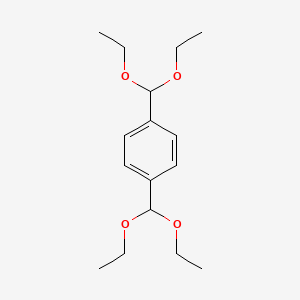
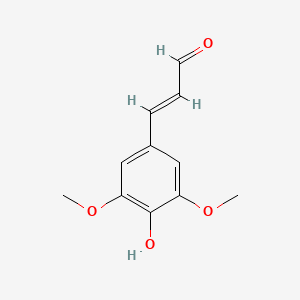
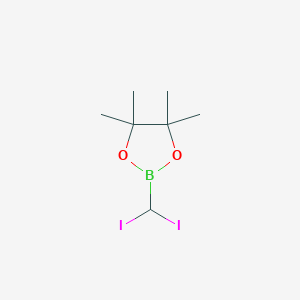
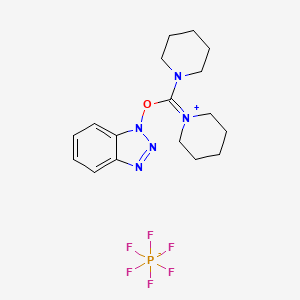

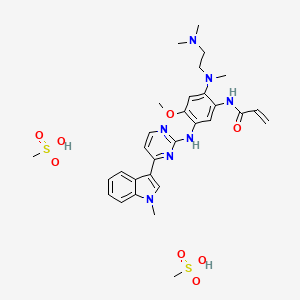
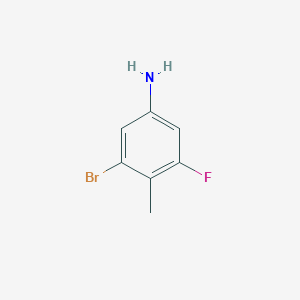
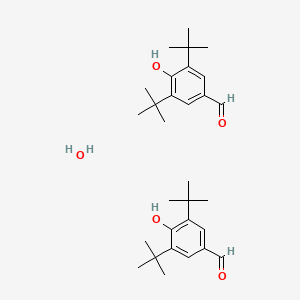

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)



